molecular formula C11H16Cl2N4 B1375474 6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride CAS No. 1007838-33-6

6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride

Cat. No.: B1375474
CAS No.: 1007838-33-6
M. Wt: 275.17 g/mol
InChI Key: NMXNVNMJOOUKEL-UHFFFAOYSA-N
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Description

“6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride” is a chemical compound with the CAS Number: 1007838-33-6 . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of this compound is 275.18 . Its IUPAC name is 6-(piperidin-4-ylamino)nicotinonitrile dihydrochloride . The InChI code is 1S/C11H14N4.2ClH/c12-7-9-1-2-11(14-8-9)15-10-3-5-13-6-4-10;;/h1-2,8,10,13H,3-6H2,(H,14,15);2*1H .


Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Researchers have developed methods for synthesizing related compounds, such as pyrimidine carbonitrile derivatives and pyridine derivatives, often involving piperidine or its derivatives as starting materials or catalysts. These synthesis processes are characterized using techniques like FT-IR, NMR spectroscopy, and mass spectrometry (Bhat & Begum, 2021), (Pratap et al., 2007).

  • Crystallographic Studies : The crystal structures of certain pyridine derivatives with similar chemical structures have been investigated. These studies include the analysis of molecular conformations and intermolecular interactions, which are crucial for understanding the properties and potential applications of these compounds (Venkateshan et al., 2019).

Antimicrobial and Antifungal Activity

  • Antimicrobial Properties : Some derivatives of pyridine carbonitriles, including those with piperidine structures, have shown promising antimicrobial activities. They have been tested against various bacterial and fungal strains, indicating their potential as antibacterial and antifungal agents (Bhat & Begum, 2021), (Venkatesan & Maruthavanan, 2011).

Antiproliferative and Anticancer Potential

  • Cancer Research : Compounds structurally related to 6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride have been synthesized and evaluated for their antiproliferative activities, showing potential in cancer research. These studies help in understanding the structure-activity relationships and the potential of these compounds in treating various cancer types (El-Sayed et al., 2014).

Molecular Docking and Drug Design

  • Molecular Docking Studies : These compounds have been used in molecular docking studies to understand their interaction with biological targets, such as enzymes and receptors. This is crucial for drug discovery and the design of new therapeutic agents (Venkateshan et al., 2019), (Girgis et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

6-(piperidin-4-ylamino)pyridine-3-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.2ClH/c12-7-9-1-2-11(14-8-9)15-10-3-5-13-6-4-10;;/h1-2,8,10,13H,3-6H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXNVNMJOOUKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=C(C=C2)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-(5-cyano-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (2.6 g, 8.60 mmol) in 4 M HCl in dioxane (20 mL) was stirred at rt for 1 h. The solvent was removed under reduced pressure and the crude product used in the consecutive step without further purification assuming quantitative deprotection and formation of the dihydrochloride salt. MS (ISP): 203.3 [M+H]+.
Name
4-(5-cyano-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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